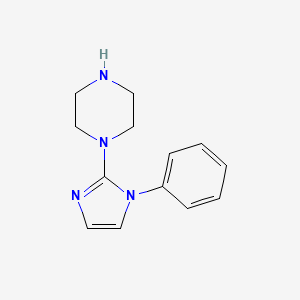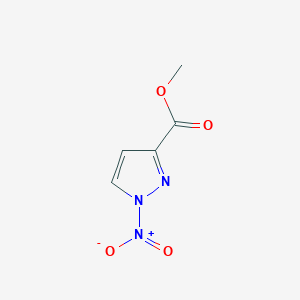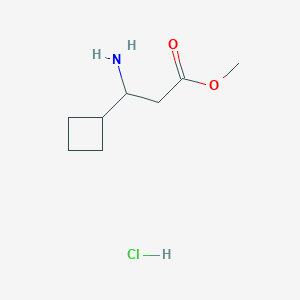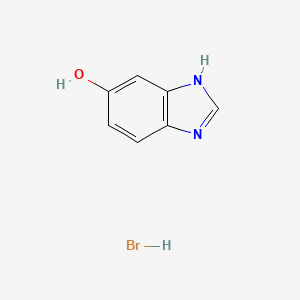![molecular formula C10H13Cl2N3 B3113816 [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride CAS No. 1984117-75-0](/img/structure/B3113816.png)
[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride
Übersicht
Beschreibung
“[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1984117-75-0 . It has a molecular weight of 246.14 . The compound is in solid form and is typically stored at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride”, has been a topic of interest in the field of medicinal chemistry . Imidazole was first synthesized from glyoxal and ammonia . Imidazole derivatives have been synthesized for their broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of “[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride” is represented by the linear formula: C10 H11 N3 . 2 Cl H . The InChI code for this compound is 1S/C10H11N3.2ClH/c11-10-3-1-2-9 (6-10)7-13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride” is a solid compound . It is highly soluble in water and other polar solvents . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemosensory Properties : Research by Tolpygin et al. (2015) in the field of organic chemistry has explored molecular systems containing benzimidazole fragments, such as [3-(1H-imidazol-1-ylmethyl)phenyl]amine, for their selective fluorescent chemosensory properties. These properties are significant for detecting biologically important ions and molecules in various media (Tolpygin et al., 2015).
Structural Analysis : A study by Eryigit and Kendi (1998) on the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine provides insights into the molecular structure of similar compounds. The benzimidazole ring system, which is a part of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride, is highlighted for its planarity and its interaction with other molecular groups (Eryigit & Kendi, 1998).
Antifungal Properties : Research on 1H-imidazol-1-amine derivatives, closely related to [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride, has shown promising antifungal activities. Setzu et al. (2002) have synthesized derivatives that exhibited both fungal growth inhibition activity and cellular selectivity (Setzu et al., 2002).
High-Performance Liquid Chromatography : A study by You et al. (2006) developed a method for the determination of amino compounds using a related compound, 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), in high-performance liquid chromatography with fluorescence detection. This application is significant for the analysis of biological and wastewater samples (You et al., 2006).
Catalysis in Organic Synthesis : Chen et al. (2013) explored the use of thiamine hydrochloride for the synthesis of benzimidazole derivatives, which could be relevant for the synthesis of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride. This represents an eco-friendly approach in organic synthesis (Chen et al., 2013).
Electrochromic Properties of Conducting Polymers : Akpinar et al. (2012) investigated the influence of hydrogen bonding on the electrochromic properties of conducting polymers using a compound with a similar structural motif to [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride. This has implications for electronic and optoelectronic applications (Akpinar et al., 2012).
Metal-Organic Frameworks (MOFs) : Fu et al. (2014) utilized a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand in the synthesis of MOFs, demonstrating applications in selective sorption of small hydrocarbons and photocatalysis. This research indicates potential uses of similar imidazole derivatives in material science and catalysis (Fu et al., 2014).
Safety and Hazards
“[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride” is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
The future directions for “[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride” and other imidazole derivatives involve further exploration of their broad range of chemical and biological properties . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance . Imidazole has become an important synthon in the development of new drugs .
Wirkmechanismus
Target of Action
The primary target of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.
Mode of Action
The compound interacts with its target through a covalent bond . This interaction results in the inhibition of the p97 ATPase activity. The inhibition of p97 disrupts its normal function, leading to alterations in the cellular processes it is involved in.
Eigenschaften
IUPAC Name |
3-(imidazol-1-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBSQCHRZVAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)
![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)


![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)








